2-Chloro-5-methoxy-3-nitropyridine
Overview
Description
2-Chloro-5-methoxy-3-nitropyridine (2-CMNP) is an organic compound with a pyridine ring, an aromatic heterocyclic compound with a nitrogen atom at its center. It has a wide range of applications in chemical synthesis, medicine, and biochemistry. 2-CMNP has a unique structure and properties that make it an attractive target for research and development.
Scientific Research Applications
Synthesis and Structural Analysis
One study detailed the synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine through a series of reactions including ammoniation and methoxylation, achieving an overall yield of 65% and a purity of 98% (Song Guo-qiang, 2008). This showcases the compound's utility in generating amino-substituted pyridine derivatives, which are valuable in various chemical syntheses.
Another study focused on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile , synthesized from a related precursor using Vilsmeier–Haack chlorination. The solid-state structure was analyzed using X-ray, alongside IR, NMR, and electronic spectroscopy, highlighting its potential in optical applications due to its absorption and fluorescence properties (Marijana Jukić et al., 2010).
Chemical Reactions and Mechanisms
The kinetics of nucleophilic substitutions on 2-chloro-3-nitropyridine was studied, providing insights into the reactivity of chloro-nitropyridines with various nucleophiles, shedding light on the mechanistic aspects of these reactions (Ezzat A. Hamed, 1997). This research contributes to a better understanding of substitution reactions critical in the synthesis of more complex pyridine derivatives.
Moreover, the directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide was explored, indicating the controlled reactivity of substituted pyridines towards nitration, a fundamental reaction in the synthesis of nitro-substituted aromatic compounds (H. J. Hertog & M. V. Ammers, 2010).
Application in Organic Synthesis
An efficient method for p-methoxybenzylation of hydroxy groups with 2-(4-Methoxybenzyloxy)-3-nitropyridine was developed, illustrating the compound's utility in protecting group chemistry, a fundamental aspect of synthetic organic chemistry (Masakazu Nakano et al., 2001). This method emphasizes the versatility of nitropyridines in facilitating selective reactions under mild conditions.
properties
IUPAC Name |
2-chloro-5-methoxy-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHIVEPPZZIGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603254 | |
Record name | 2-Chloro-5-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-3-nitropyridine | |
CAS RN |
1003711-55-4 | |
Record name | 2-Chloro-5-methoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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